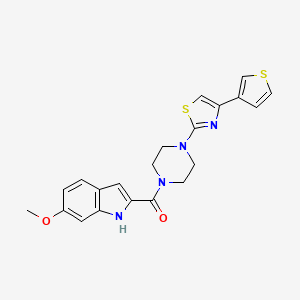

(6-methoxy-1H-indol-2-yl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone

Description

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived from its hybrid structure. The parent chain is identified as the methanone group (C=O), which bridges two heterocyclic systems:

- 6-Methoxy-1H-indol-2-yl : A substituted indole ring with a methoxy (-OCH₃) group at position 6.

- 4-(4-(Thiophen-3-yl)thiazol-2-yl)piperazin-1-yl : A piperazine ring substituted at position 4 with a thiazole ring, which is further substituted at position 4 with a thiophene ring.

The systematic IUPAC name is:

(6-Methoxy-1H-indol-2-yl)[4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl]methanone .

The structural formula is represented as C₂₁H₂₀N₄O₂S₂ , with a molecular weight of 424.54 g/mol (calculated using PubChem’s molecular weight algorithm) .

Molecular Architecture: Indole-Thiazole-Piperazine Hybrid Framework

The compound’s architecture comprises three distinct heterocyclic systems interconnected through covalent bonds (Figure 1):

Indole Core

Piperazine Linker

Thiazole-Thiophene Substituent

- The thiazole ring (a five-membered ring with nitrogen and sulfur atoms) is substituted at position 4 with a thiophene ring (a sulfur-containing heterocycle).

- This dual heterocyclic system enhances π-π stacking interactions and metabolic stability, common in antimicrobial and antitumor agents .

Table 1: Key Structural Features

| Component | Structural Role | Key Interactions |

|---|---|---|

| Indole | Aromatic core | Hydrogen bonding, π-π stacking |

| Piperazine | Conformational linker | Solubility, flexibility |

| Thiazole-Thiophene | Bioisostere for pharmacological activity | Electrostatic interactions |

Crystallographic Data and Three-Dimensional Conformational Analysis

Experimental crystallographic data for this specific compound remains unpublished. However, analogous indole-piperazine-thiazole hybrids provide insights into its likely conformation:

- Piperazine Ring Conformation : Piperazine typically adopts a chair conformation in crystalline states, minimizing steric strain. Substituents at position 4 favor equatorial orientations to reduce 1,3-diaxial interactions .

- Indole-Thiazole Dihedral Angle : Computational models (e.g., PubChem’s 3D conformer) suggest a dihedral angle of 112–125° between the indole and thiazole planes, optimizing orbital overlap for electronic delocalization .

Molecular dynamics simulations predict that the thiophene ring adopts a syn-periplanar orientation relative to the thiazole ring, stabilizing the structure through intramolecular sulfur-sulfur interactions .

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃) :

¹³C NMR (100 MHz, CDCl₃) :

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

- Molecular ion peak : m/z 424.54 ([M+H]⁺).

- Fragmentation pattern :

- Loss of thiophene-thiazole moiety (m/z 279.2).

- Cleavage of piperazine-methanone bond (m/z 174.1) .

Properties

IUPAC Name |

(6-methoxy-1H-indol-2-yl)-[4-(4-thiophen-3-yl-1,3-thiazol-2-yl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O2S2/c1-27-16-3-2-14-10-18(22-17(14)11-16)20(26)24-5-7-25(8-6-24)21-23-19(13-29-21)15-4-9-28-12-15/h2-4,9-13,22H,5-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOMAKCYRJPQLMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCN(CC3)C4=NC(=CS4)C5=CSC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-methoxy-1H-indol-2-yl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Indole Derivative: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Thiazole Ring Formation: The thiazole ring can be constructed via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Piperazine Derivative Synthesis: Piperazine derivatives can be synthesized by reacting piperazine with various electrophiles.

Coupling Reactions: The final step involves coupling the indole, thiazole, and piperazine derivatives using appropriate coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group on the indole ring, forming corresponding aldehydes or acids.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nitrating agents like nitric acid (HNO₃) for nitration.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Introduction of halogens, nitro groups, or other substituents on the aromatic rings.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of indole and thiazole exhibit notable antimicrobial properties. For instance, studies have shown that compounds similar to those containing the thiazole and indole moieties have Minimum Inhibitory Concentration (MIC) values ranging from 0.06 to 1.88 mg/mL against various Gram-positive and Gram-negative bacteria . The incorporation of the piperazine group may enhance these effects, as piperazine derivatives are often associated with improved antibacterial properties.

Anticancer Potential

Indole derivatives have been extensively studied for their anticancer properties. Recent investigations into similar compounds indicate significant cytotoxic effects against various cancer cell lines, including colon, lung, breast, and skin cancers . The mechanism of action is believed to involve apoptosis induction and cell cycle arrest in cancer cells.

Neuropharmacological Effects

Piperazine-containing compounds are frequently evaluated for their neuropharmacological activities. The potential for this compound to act as a central nervous system agent is supported by its structural characteristics, which are conducive to interacting with neurotransmitter systems .

Synthesis Approaches

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes the acylation of indole derivatives followed by cyclization to form the thiazole ring . The reaction conditions can be optimized to improve yield and purity, with reported yields ranging from 49% to 77% for related compounds.

Case Study 1: Antimicrobial Evaluation

A study evaluating the antimicrobial activity of indole-thiazole derivatives found that specific substitutions on the thiazole ring significantly influenced antibacterial potency. Compounds with electron-withdrawing groups exhibited enhanced activity against resistant bacterial strains .

Case Study 2: Anticancer Activity Assessment

In vitro studies on indole derivatives indicated that modifications at specific positions on the indole ring could lead to increased cytotoxicity against cancer cell lines. For example, introducing halogen substituents was shown to enhance the compound's ability to induce apoptosis in HCT-116 colon cancer cells .

Mechanism of Action

The mechanism of action of (6-methoxy-1H-indol-2-yl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone would depend on its specific biological target. Generally, compounds with indole and thiazole rings can interact with enzymes or receptors through hydrogen bonding, π-π stacking, and hydrophobic interactions. The piperazine moiety can enhance binding affinity and selectivity.

Comparison with Similar Compounds

Structural Analogues from Evidence

Indole-Thiazole Methanone Derivatives ()

- Compounds: (1-Allyl-1H-indol-3-yl)(thiazol-2-yl)methanone (7) (1-Benzyl-1H-indol-3-yl)(thiazol-2-yl)methanone (8a) (1-(4-Methoxybenzyl)-1H-indol-3-yl)(thiazol-2-yl)methanone (8b)

- Key Differences :

- Substituents on Indole : The target compound substitutes the indole nitrogen with a methoxy group at position 6, whereas analogues 7, 8a, and 8b feature alkyl or benzyl groups at position 1.

- Linker and Substituents : The target uses a piperazine-thiazole-thiophene chain, contrasting with the direct thiazole linkage in analogues.

- Solubility : Piperazine in the target may enhance water solubility compared to the lipophilic benzyl/allyl groups in analogues .

Indole-Derived Cannabinoids ()

- Example: Morpholinoethyl-substituted indoles.

- Key Differences: Side Chain: The target’s piperazine-thiazole-thiophene side chain differs from the morpholinoethyl or carbon chains in cannabinoids. Bioactivity: Cannabinoid activity is sensitive to side chain length; the target’s rigid heterocyclic chain may alter CB1 receptor binding compared to flexible alkyl chains .

Thieno[2,3-b]Thiophene-Pyrazole Derivatives ()

- Example: Bis-enaminone derivatives with thiophene and pyrazole.

- Key Differences: Core Structure: The target uses an indole-thiazole core, whereas these compounds feature thienothiophene-pyrazole hybrids. Electronic Effects: Thiophen-3-yl in the target may confer distinct electronic properties compared to phenyl or methyl groups in analogues .

Physicochemical and Pharmacological Comparisons

Table 1: Comparative Analysis of Key Features

| Compound Class | Core Structure | Key Substituents | Solubility | Potential Bioactivity |

|---|---|---|---|---|

| Target Compound | Indole-Thiazole | 6-Methoxy, Piperazine-Thiophene | Moderate (piperazine) | CNS modulation, receptor binding |

| Indole-Thiazole Analogues (7,8) | Indole-Thiazole | 1-Allyl/Benzyl, Thiazole | Low (alkyl groups) | Antimicrobial, antitumor |

| Indole Cannabinoids | Indole | Morpholinoethyl/Carbon chains | Variable | CB1 receptor agonism |

| Thienothiophene-Pyrazoles | Thienothiophene-Pyrazole | Methyl, Phenyl | Low | Anticancer, enzyme inhibition |

Structure-Activity Relationship (SAR) Insights

- Indole Substituents :

- Thiazole-Thiophene Moiety :

- The thiophen-3-yl group’s electron-rich nature could enhance π-π stacking in receptor binding, differing from pyrazole or phenyl substituents in analogues .

Biological Activity

The compound (6-methoxy-1H-indol-2-yl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant research findings.

Synthesis of the Compound

The synthesis of this compound typically involves several key steps:

- Formation of Indole Intermediate : The indole structure is often synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an appropriate aldehyde or ketone under acidic conditions.

- Synthesis of Thiazole and Piperazine Intermediates : The thiazole moiety can be formed through cyclization reactions involving thiourea and α-halo ketones. The piperazine ring is usually synthesized through standard methods involving piperazine derivatives.

- Coupling Reaction : The final step involves coupling the indole, thiazole, and piperazine intermediates to form the desired methanone structure.

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing primarily on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant activity against various pathogens:

- Mycobacterium tuberculosis : A study highlighted the activity of related indole derivatives against Mycobacterium tuberculosis, with some compounds achieving IC90 values as low as 3.73 μM .

- Staphylococcus aureus : Compounds derived from indoles have shown low minimum inhibitory concentrations (MICs) against Staphylococcus aureus, suggesting potential use in treating resistant strains like MRSA .

Anticancer Activity

Indole derivatives have been extensively studied for their anticancer properties:

- Cytotoxicity Studies : Several indole-based compounds demonstrated significant cytotoxic effects against various cancer cell lines, with IC50 values often in the micromolar range . For instance, one study reported that certain derivatives showed preferential suppression of rapidly dividing cancer cells compared to normal cells .

The mechanism by which this compound exerts its biological effects is believed to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation or bacterial metabolism.

- Receptor Modulation : Its structure allows it to interact with various receptors, potentially modulating signaling pathways that lead to apoptosis in cancer cells or inhibition of bacterial growth.

Case Studies and Research Findings

A review of the literature reveals several studies focused on the biological evaluation of similar compounds:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (6-methoxy-1H-indol-2-yl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone, and how can reaction conditions be optimized for yield and purity?

- Methodology : The synthesis involves multi-step heterocyclic coupling. Key steps include:

- Indole-thiazole coupling : React 6-methoxyindole-2-carboxylic acid with thiophene-substituted thiazole precursors under reflux with coupling agents like EDCI/HOBt .

- Piperazine functionalization : Introduce the piperazine ring via nucleophilic substitution, requiring pH control (8.5–9.5) to minimize side reactions .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >90% purity .

- Optimization : Adjust temperature (60–80°C for thiazole formation), solvent (DMF for polar intermediates), and stoichiometry (1:1.2 ratio for piperazine coupling) .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

- 1H/13C NMR :

- Indole moiety : Look for singlet δ 3.8 ppm (OCH3) and aromatic protons at δ 6.7–7.5 ppm .

- Thiophene-thiazole : Identify δ 7.2–7.4 ppm (thiophene protons) and δ 8.1 ppm (thiazole C-H) .

- Piperazine : Confirm split signals at δ 2.5–3.5 ppm (piperazine CH2) .

- IR : Validate carbonyl (C=O) stretch at ~1680 cm⁻¹ and N-H (indole) at ~3400 cm⁻¹ .

- HRMS : Exact mass calculated for C24H21N4O2S2: 485.12 g/mol .

Q. What are the key physicochemical properties (solubility, stability) influencing its experimental handling?

- Solubility : Poor aqueous solubility (<0.1 mg/mL); use DMSO or DMF for in vitro assays. LogP ~3.2 indicates moderate lipophilicity .

- Stability : Degrades at pH <4 or >10; store at –20°C under inert gas to prevent oxidation of thiophene and indole moieties .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

- Methodology :

- Analog synthesis : Modify substituents (e.g., replace thiophene with furan, vary methoxy position on indole) .

- Bioassay screening : Test analogs against targets (e.g., kinase inhibition, antimicrobial activity) using dose-response curves (IC50/EC50) .

- Example SAR Table :

| Substituent Modification | Biological Activity (IC50, μM) | Key Finding |

|---|---|---|

| Thiophene → Furan | 12.5 → 25.0 | Reduced potency due to weaker π-π stacking |

| 6-OCH3 → 5-OCH3 | 8.2 → 15.7 | Steric hindrance disrupts target binding |

Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC50 values across studies)?

- Replication : Repeat assays under standardized conditions (e.g., ATP concentration for kinase assays) .

- Orthogonal assays : Validate results using SPR (binding affinity) and cellular viability (MTT assay) .

- Computational modeling : Perform molecular docking to identify binding pose variability (e.g., AutoDock Vina) .

Q. How can metabolic stability and toxicity be assessed preclinically?

- In vitro ADME :

- Microsomal stability : Incubate with liver microsomes (human/rat); monitor parent compound depletion via LC-MS .

- CYP inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .

- Toxicity :

- hERG assay : Patch-clamp testing to assess cardiac risk .

- Ames test : Evaluate mutagenicity in Salmonella strains .

Methodological Considerations

Q. What analytical techniques are critical for purity assessment during synthesis?

- HPLC : Use C18 column (acetonitrile/water + 0.1% TFA) with UV detection (254 nm); purity >95% required for biological testing .

- Elemental analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .

Q. How can target engagement be validated in cellular models?

- Chemical proteomics : Employ pull-down assays with biotinylated probes and streptavidin beads, followed by LC-MS/MS identification .

- Knockdown/overexpression : Use CRISPR/Cas9 or siRNA to correlate target modulation with phenotypic changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.